4-chloro-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide is a hydrazone derivative known for its diverse applications in various scientific fields. Hydrazones are compounds formed by the reaction of hydrazines with aldehydes or ketones, and they are of significant interest due to their potential biological activities and coordination chemistry properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is stirred at elevated temperatures (around 80°C) for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
4-chloro-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(2E,3E)-4-(2-fluorophenyl)-3-buten-2-ylidene]benzohydrazide
- 4-chloro-N’-[(2E,3E)-3-[N’-(phenylformamido)imino]butan-2-ylidene]benzohydrazide
Uniqueness
4-chloro-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a phenyl group and a chloro substituent, which contribute to its distinct chemical and biological properties. These structural elements can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15ClN2O |
---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H15ClN2O/c1-13(7-8-14-5-3-2-4-6-14)19-20-17(21)15-9-11-16(18)12-10-15/h2-12H,1H3,(H,20,21)/b8-7+,19-13+ |
InChI Key |
YFEVNYQOMHIJHG-LDTXJDIMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Cl)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.